6alpha-Hydroxycholestanol

Vue d'ensemble

Description

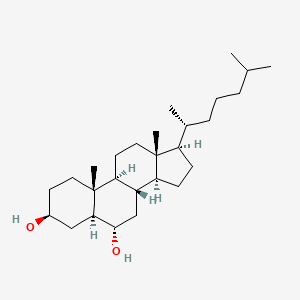

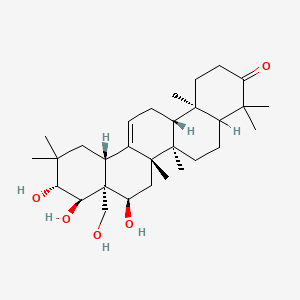

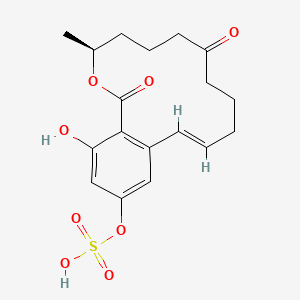

6alpha-Hydroxycholestanol is a sterol that is cholestanol in which the hydrogen at the 6alpha position has been replaced by a hydroxy group . It is a 3beta-hydroxy steroid, a 6alpha-hydroxy steroid, a diol, and a sterol .

Synthesis Analysis

6alpha-Hydroxycholestanol is a chemical compound used in scientific research. It possesses various applications, contributing to advancements in fields like medicine, biochemistry, and pharmacology.

Molecular Structure Analysis

6alpha-Hydroxycholestanol is a molecular entity, a chemical entity, a hydroxide, a molecule, a main group molecular entity, a cyclic compound, a p-block molecular entity, an organic hydroxy compound, an organic cyclic compound, a steroid, a hydroxy steroid, a polyatomic entity, a 3-hydroxy steroid, a 3beta-hydroxy steroid, an organic molecular entity, an organic polycyclic compound, and an organic molecule .

Chemical Reactions Analysis

6alpha-Hydroxycholestanol is a sterol that is cholestanol in which the hydrogen at the 6alpha position has been replaced by a hydroxy group .

Physical And Chemical Properties Analysis

6alpha-Hydroxycholestanol has a molecular weight of 404.7 g/mol . It is a 3beta-hydroxy steroid, a 6alpha-hydroxy steroid, a diol, and a sterol .

Applications De Recherche Scientifique

Biological Research

6alpha-Hydroxycholestanol is a sterol molecule that has been used in biological research to study cell membrane composition and function. It serves as a model compound to understand the role of sterols in cellular processes such as membrane fluidity and permeability .

Medicine

In medical research, 6alpha-Hydroxycholestanol has been identified as an oxysterol that can increase superoxide anion production in certain cell types . This property is significant for studying oxidative stress-related conditions and could lead to insights into the development of new therapeutic strategies.

Environmental Science

The compound’s stability and structural characteristics make it a candidate for environmental studies, particularly in understanding the biodegradation of sterol compounds. It can serve as a tracer or a standard in analytical methods to detect and quantify sterol breakdown products in environmental samples .

Industrial Applications

While specific industrial applications of 6alpha-Hydroxycholestanol are not widely reported, sterols, in general, are used in the synthesis of commercially valuable chemicals, including certain pharmaceuticals and specialty polymers. Its structure could inspire the design of new materials with improved properties .

Analytical Chemistry

In analytical chemistry, 6alpha-Hydroxycholestanol can be used as a reference compound for chromatographic analysis. Its well-defined structure and properties allow for the calibration of instruments and the development of analytical methods for sterol analysis .

Biochemistry Research

6alpha-Hydroxycholestanol plays a role in biochemistry research, particularly in the study of lipid metabolism and the biosynthesis of steroids. It is used to investigate the enzymatic pathways involved in sterol metabolism and the regulation of these pathways .

Pharmacology

Research in pharmacology utilizes 6alpha-Hydroxycholestanol to explore its potential effects on bile acid synthesis and its implications for liver function and cholesterol metabolism. It serves as a tool to understand the pharmacodynamics of sterol-based drugs .

Neuroscience

Although direct applications in neuroscience are not extensively documented, sterols like 6alpha-Hydroxycholestanol are crucial for brain health, influencing cell signaling and membrane fluidity. They are essential for studying neurodegenerative diseases and the development of neuroprotective agents .

Mécanisme D'action

Target of Action

6alpha-Hydroxycholestanol is a sterol that primarily targets the HMG-CoA reductase , the rate-limiting enzyme in cholesterol biosynthesis . This enzyme plays a crucial role in the mevalonate pathway, which is responsible for the production of cholesterol and other isoprenoids .

Mode of Action

The compound interacts with its target, HMG-CoA reductase, by inhibiting its activity . This inhibition leads to a decrease in the synthesis of cholesterol, thereby reducing the levels of cholesterol in the body .

Biochemical Pathways

The primary biochemical pathway affected by 6alpha-Hydroxycholestanol is the mevalonate pathway . By inhibiting HMG-CoA reductase, the compound disrupts this pathway, leading to reduced production of cholesterol and other isoprenoids . The downstream effects of this disruption include a decrease in the levels of low-density lipoprotein (LDL) cholesterol, which is often referred to as “bad cholesterol” due to its association with cardiovascular diseases .

Result of Action

The primary result of 6alpha-Hydroxycholestanol’s action is a reduction in the levels of LDL cholesterol . This can lead to a decreased risk of developing atherosclerosis and other cardiovascular diseases, which are often associated with high levels of LDL cholesterol .

Safety and Hazards

Propriétés

IUPAC Name |

(3S,5S,6S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,6-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H48O2/c1-17(2)7-6-8-18(3)21-9-10-22-20-16-25(29)24-15-19(28)11-13-27(24,5)23(20)12-14-26(21,22)4/h17-25,28-29H,6-16H2,1-5H3/t18-,19+,20+,21-,22+,23+,24-,25+,26-,27-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMWTYEQRXYIMND-XNZKQLDXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC(C4C3(CCC(C4)O)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@@H]([C@@H]4[C@@]3(CC[C@@H](C4)O)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H48O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6alpha-Hydroxycholestanol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![9-[2-[[(4S)-4-(3-chlorophenyl)-2-oxo-1,3,2lambda5-dioxaphosphinan-2-yl]methoxy]ethyl]purin-6-amine](/img/structure/B1237360.png)

![(8R)-7-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-2,13,14-triol](/img/structure/B1237366.png)

![(4R)-4-[(10S,13R,17R)-10,13-dimethyl-3,7,12-trioxo-1,2,4,5,6,8,9,11,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B1237368.png)

![N'-{(E)-[5-(3-chloro-4-methylphenyl)furan-2-yl]methylidene}-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetohydrazide](/img/structure/B1237372.png)

![(2S)-2-ammonio-5-{[iminio(methylamino)methyl]amino}pentanoate](/img/structure/B1237375.png)